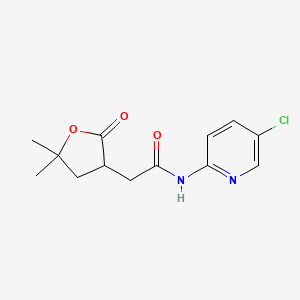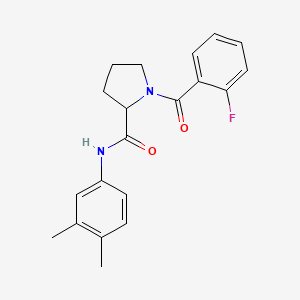
N-(5-chloro-2-pyridinyl)-2-(5,5-dimethyl-2-oxotetrahydro-3-furanyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-pyridinyl)-2-(5,5-dimethyl-2-oxotetrahydro-3-furanyl)acetamide, commonly known as “Compound X,” is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of Compound X is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in the inflammatory response. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
Compound X has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), in vitro. Additionally, it has been found to inhibit the activity of COX-2, which is involved in the production of prostaglandins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Compound X in lab experiments is its relatively low toxicity, which makes it a safer alternative to other anti-inflammatory agents. However, one limitation is that it is not very water-soluble, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on Compound X. One area of interest is its potential as an anticancer agent, and further studies are needed to explore this possibility. Additionally, there is potential for the development of novel drugs based on the structure of Compound X, which could have a wide range of applications in the field of medicinal chemistry. Finally, more research is needed to fully understand the mechanism of action of Compound X, which could lead to the development of more effective anti-inflammatory agents.
Métodos De Síntesis
Compound X can be synthesized through a multistep process that involves the reaction of 5-chloro-2-picoline with 5,5-dimethyl-1,3-cyclohexanedione, followed by the addition of acetic anhydride and triethylamine. The resulting compound is then purified through recrystallization to obtain the final product.
Aplicaciones Científicas De Investigación
Compound X has been studied extensively in the field of medicinal chemistry, particularly in the development of novel drugs for the treatment of various diseases. It has shown promising results as an anti-inflammatory agent, and has been found to inhibit the production of pro-inflammatory cytokines in vitro. Additionally, Compound X has been studied for its potential as an anticancer agent, as it has been found to induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-(5,5-dimethyl-2-oxooxolan-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O3/c1-13(2)6-8(12(18)19-13)5-11(17)16-10-4-3-9(14)7-15-10/h3-4,7-8H,5-6H2,1-2H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIOLKRCKDASYDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(=O)O1)CC(=O)NC2=NC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-pyridinyl)-2-(5,5-dimethyl-2-oxotetrahydro-3-furanyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-methylbenzoyl)amino]-N,N-dipropyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6081939.png)
![4-[2-(2-hydroxy-5-nitrobenzylidene)hydrazino]-N-(2-methylphenyl)-4-oxobutanamide](/img/structure/B6081945.png)
![N-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-hydroxybenzamide](/img/structure/B6081953.png)
![1-(diethylamino)-3-(2-methoxy-5-{[methyl(3-pyridinylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6081955.png)
![3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[1-methyl-2-(3-thienyl)ethyl]benzamide](/img/structure/B6081956.png)

![4-(4-hydroxyphenyl)-5-phenyl-3,4-dihydropyrimido[5,4-c][1,5]benzothiazepin-2(1H)-one](/img/structure/B6081975.png)
![1-(6-chloro-3-pyridazinyl)-4-(3,4-difluorophenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6081984.png)
![ethyl 4-({1,3-dimethyl-2,6-dioxo-7-[3-(trifluoromethyl)benzyl]-2,3,6,7-tetrahydro-1H-purin-8-yl}oxy)benzoate](/img/structure/B6081993.png)
![N-{[3-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-(1H-imidazol-1-yl)-1-phenylethanamine](/img/structure/B6081994.png)
![2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-isopropylacetamide](/img/structure/B6081997.png)
![ethyl 1-[(5-cyclopropyl-3-isoxazolyl)carbonyl]-3-(2,4-difluorobenzyl)-3-piperidinecarboxylate](/img/structure/B6082003.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-(3-methoxybenzyl)benzamide](/img/structure/B6082010.png)
![2-[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]-N-(4-methylbenzyl)acetamide](/img/structure/B6082017.png)